

# Inhalation Toxicity of WS-23: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Isopropyl-N,2,3-trimethylbutanamide

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## Introduction: The Rise of Synthetic Cooling Agents and the Imperative for Inhalation Safety Assessment

The synthetic cooling agent, 2-isopropyl-N,2,3-trimethylbutyramide, commonly known as WS-23, has seen a significant surge in use across various consumer products, most notably in e-liquids for electronic nicotine delivery systems (ENDS).[1][2] Its ability to impart a cooling sensation without a minty flavor has made it a popular additive. However, its increased prevalence in inhalable products raises significant safety concerns, as the toxicological profile of WS-23 via the inhalation route is not as well-established as it is for oral ingestion.[3][4] This technical guide provides an in-depth overview of the current state of knowledge regarding the inhalation toxicity of WS-23, offering a framework for researchers, scientists, and drug development professionals to design and interpret robust safety assessment studies.

This document will delve into the preclinical study designs, detailed experimental protocols, and a summary of the available toxicological data. Furthermore, it will explore the mechanistic underpinnings of WS-23's physiological effects, providing a comprehensive resource for the scientific community.

## Preclinical Study Design for Inhalation Toxicity Assessment of WS-23

The cornerstone of assessing the inhalation toxicity of any substance lies in a well-designed preclinical study. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for inhalation toxicity studies, which are widely accepted by regulatory bodies globally.[5][6] For WS-23, a tiered approach, encompassing acute, subacute, and subchronic studies, is essential to characterize its potential hazards.

## Causality Behind Experimental Choices: Animal Models and Exposure Systems

- **Animal Model Selection:** The Sprague-Dawley rat is a commonly used and well-characterized model for inhalation toxicology studies due to its anatomical and physiological similarities to the human respiratory system.[1][2] Justification for using other species should be provided.[7] Healthy, young adult animals are selected to ensure a homogenous study population and reduce variability.[7]
- **Exposure System: Nose-Only vs. Whole-Body:**
  - Nose-only exposure is the preferred method for inhalation studies of aerosols like those generated from e-liquids containing WS-23.[8] This method minimizes confounding factors such as dermal exposure and ingestion due to grooming. It also provides a more accurate estimation of the dose delivered to the respiratory tract.
  - Whole-body exposure may be considered in specific scenarios, but justification is required. In such cases, the total volume of the animals should not exceed 5% of the chamber volume to ensure a stable and uniform atmosphere.[9]

## Key Study Types and Their Rationale

- **Acute Inhalation Toxicity (OECD Guideline 403):** This study provides information on the potential health hazards arising from a single, short-term exposure to WS-23.[10] It is crucial for determining the median lethal concentration (LC50) and for classifying the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The study typically involves a 4-hour exposure followed by a 14-day observation period.[2]

- **Subacute Inhalation Toxicity (OECD Guideline 412):** This 28-day repeated exposure study is designed to characterize the toxicity of WS-23 following repeated inhalation.<sup>[1][11]</sup> It helps in identifying target organs and determining a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for risk assessment.<sup>[1][2]</sup> This guideline allows for the inclusion of satellite groups to assess the reversibility of any observed effects.<sup>[1]</sup>
- **Subchronic Inhalation Toxicity (OECD Guideline 413):** A 90-day study provides a more comprehensive assessment of long-term exposure effects and is critical for deriving occupational exposure limits and for the safety assessment of consumer products with regular use patterns.<sup>[12]</sup>

## Experimental Protocols: A Self-Validating System

The integrity of inhalation toxicity data hinges on the meticulous execution of standardized protocols. The following sections detail the essential experimental workflows.

### Aerosol Generation and Characterization

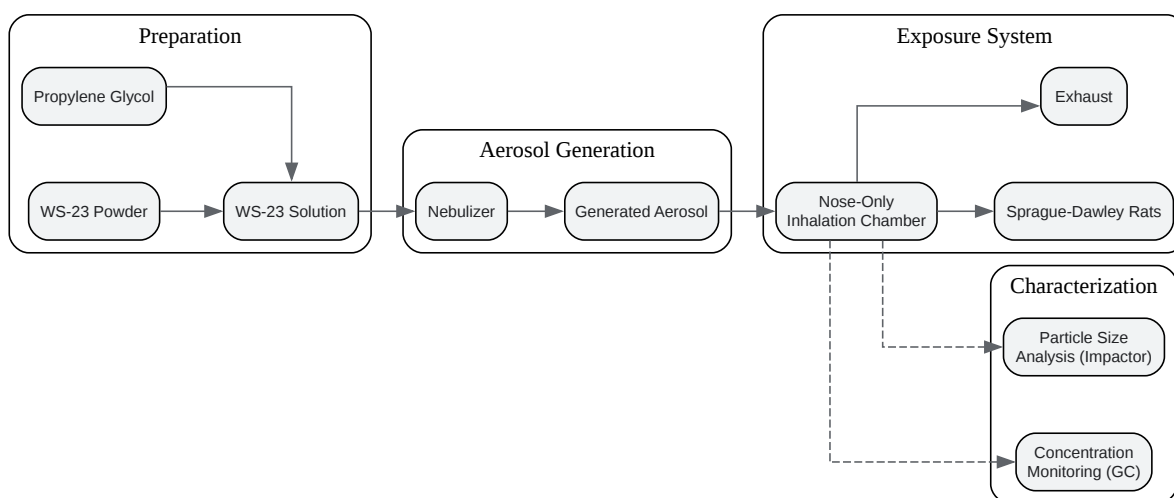
The generation of a stable and well-characterized aerosol is fundamental to the reliability of an inhalation study.

#### Step-by-Step Protocol:

- **Preparation of Test Substance:** WS-23 is typically dissolved in a suitable vehicle, such as propylene glycol, which is a common component of e-liquids. The concentration of WS-23 in the vehicle should be carefully controlled and verified analytically.
- **Aerosol Generation:** A nebulizer or a similar device is used to generate a respirable aerosol from the WS-23 solution. The generation system should be capable of producing a consistent particle size distribution and concentration throughout the exposure period.
- **Dynamic Exposure System:** The generated aerosol is introduced into a dynamic inhalation chamber (preferably nose-only). The airflow through the chamber must be carefully controlled and monitored to ensure a uniform distribution of the test substance and to prevent the build-up of carbon dioxide.<sup>[13]</sup>
- **Aerosol Characterization:**

- **Concentration Monitoring:** The concentration of WS-23 in the breathing zone of the animals must be measured at regular intervals using appropriate analytical techniques (e.g., gas chromatography).
- **Particle Size Distribution:** The mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles are determined using a cascade impactor or a similar instrument. For deep lung deposition, a MMAD between 1 and 4  $\mu\text{m}$  is generally targeted.[9]

### Experimental Workflow: Aerosol Generation and Exposure



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Caption: Workflow for generating and characterizing WS-23 aerosol for inhalation studies.

## Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid analysis is a critical tool for assessing inflammation and cellular damage in the lungs.

#### Step-by-Step Protocol:

- **Animal Euthanasia and Trachea Cannulation:** At the end of the study period, animals are euthanized, and the trachea is carefully exposed and cannulated.
- **Lung Lavage:** A pre-warmed, sterile saline solution is instilled into the lungs via the cannula and then gently withdrawn. This process is repeated several times to collect the BAL fluid.
- **Cell Counting and Differential:** The collected BAL fluid is centrifuged to separate the cells from the supernatant. The total cell number is determined using a hemocytometer. A portion of the cells is used to prepare a cytospin slide, which is then stained (e.g., with Diff-Quik) to perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).
- **Biochemical Analysis of Supernatant:** The supernatant is analyzed for biomarkers of lung injury and inflammation, such as total protein, lactate dehydrogenase (LDH), and specific cytokines (e.g., TNF- $\alpha$ , IL-6).

## Histopathological Examination

Histopathology provides a detailed microscopic examination of tissues to identify any pathological changes.

#### Step-by-Step Protocol:

- **Tissue Collection and Fixation:** The entire respiratory tract (nasal passages, larynx, trachea, and lungs) is carefully collected at necropsy. The lungs are typically fixed by intratracheal instillation of a fixative (e.g., 10% neutral buffered formalin) to preserve the architecture.
- **Tissue Processing and Sectioning:** The fixed tissues are processed, embedded in paraffin, and sectioned at specific anatomical locations.
- **Staining and Microscopic Examination:** The tissue sections are stained with hematoxylin and eosin (H&E) and examined by a qualified pathologist. Any observed lesions are described, graded for severity, and their distribution is documented.

## Summary of Toxicological Data for WS-23 Inhalation

Several studies have investigated the inhalation toxicity of WS-23 in rats. The key findings are summarized below.

Study Type	Duration	Species	Exposure Concentration	Key Findings	NOAEL/NOAEC	Reference
Acute	4 hours	Sprague-Dawley Rat	Up to 340.0 mg/m <sup>3</sup>	No mortality or significant clinical signs of toxicity.	Not less than 340.0 mg/m <sup>3</sup>	<a href="#">[1]</a>
Subacute	28 days	Sprague-Dawley Rat	Up to 342.85 mg/m <sup>3</sup>	No significant adverse effects on body weight, food consumption, hematology, serum biochemistry, or organ weights. No treatment-related histopathological findings.	Greater than 342.85 mg/m <sup>3</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Subchronic	90 days	Sprague-Dawley Rat	Not specified in detail in publicly available summaries	Treatment-related, but non-adverse, findings in the liver (hepatocell	A No Observed Adverse Effect Concentration (NOAEC)	

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## Mechanistic Insights: WS-23 and the TRPM8 Receptor

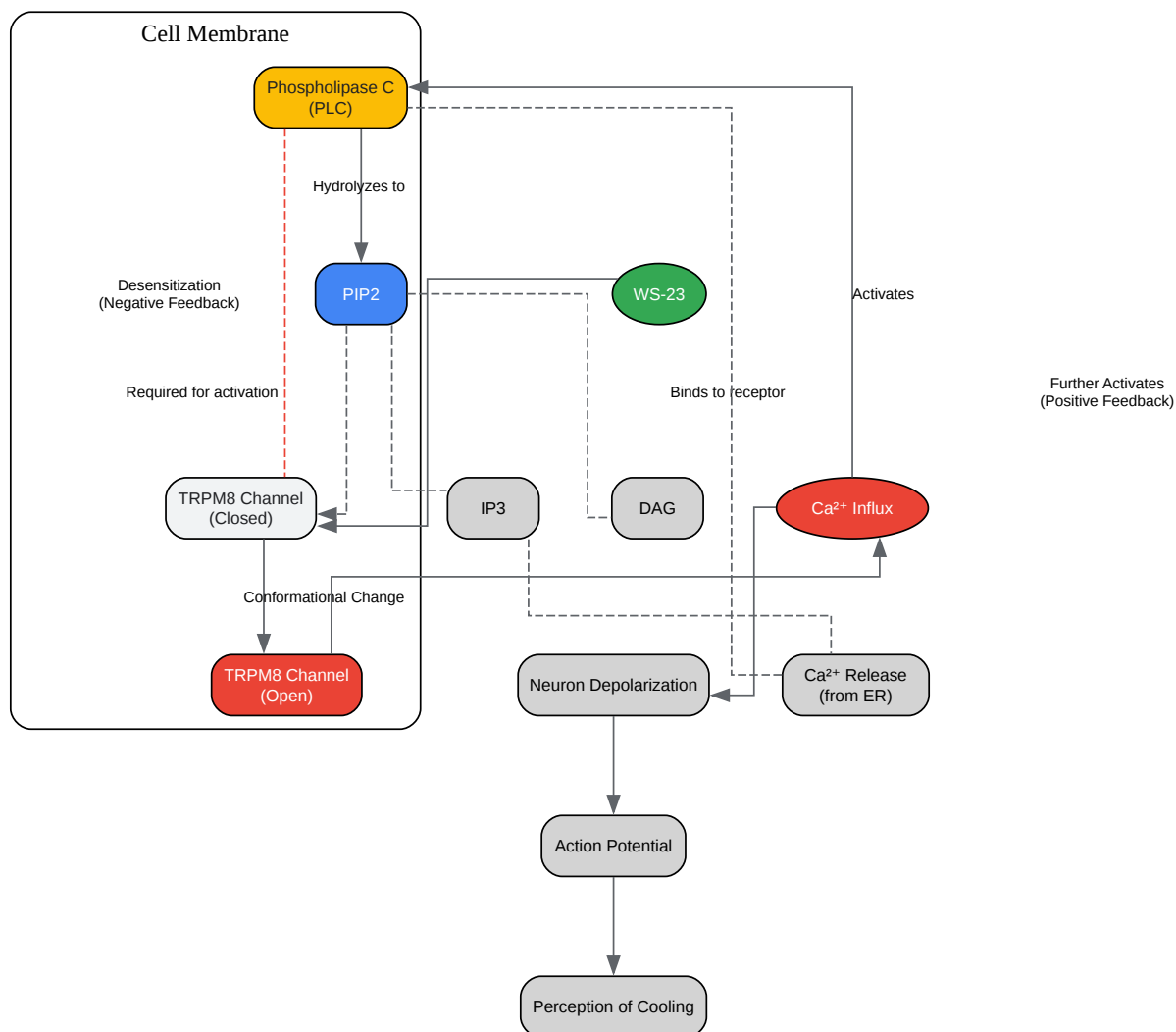
WS-23 exerts its cooling effect through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling compounds like menthol and WS-23.

### Signaling Pathway of TRPM8 Activation

The activation of TRPM8 by WS-23 is a complex process involving the cell membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2). The binding of WS-23 to the TRPM8 channel, in conjunction with PIP2, leads to a conformational change in the channel, allowing the influx of cations, primarily calcium ( $\text{Ca}^{2+}$ ) and sodium ( $\text{Na}^{+}$ ), into the neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.



## Signaling Pathway: WS-23 Activation of TRPM8

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Caption: Proposed signaling pathway for WS-23 activation of the TRPM8 receptor.

## Regulatory Landscape and Future Directions

The regulatory status of synthetic cooling agents like WS-23 in inhaled products is currently in a state of flux. While generally recognized as safe (GRAS) for food use by authorities like the U.S. Food and Drug Administration (FDA), this designation does not extend to inhalation.<sup>[4]</sup> There is growing concern among regulatory bodies about the potential for these additives to increase the appeal of and dependence on nicotine-containing products, particularly among youth.

- **United States:** The FDA has the authority to regulate additives in tobacco products. The proposed ban on menthol in cigarettes could set a precedent for regulating other cooling agents that have similar sensory effects.
- **European Union:** The Tobacco Products Directive (TPD) provides a framework for regulating e-cigarettes and their ingredients. Some member states have taken individual action to restrict or ban flavorings, which could include cooling agents.

The lack of long-term inhalation toxicity data for WS-23 is a significant knowledge gap. Future research should focus on chronic toxicity and carcinogenicity studies to fully understand the potential risks associated with long-term exposure. Additionally, studies investigating the effects of WS-23 on the respiratory immune system and its potential to exacerbate pre-existing respiratory conditions are warranted.

## Conclusion

This technical guide has provided a comprehensive overview of the current understanding of WS-23 inhalation toxicity. The available data from acute and subacute studies in rats suggest a low order of toxicity at the concentrations tested. However, the non-adverse findings in a 90-day study, coupled with the lack of chronic exposure data, underscore the need for continued research. A thorough understanding of the methodologies outlined in this guide, grounded in established OECD guidelines, is paramount for generating the high-quality data needed to inform robust risk assessments and guide regulatory decisions for this widely used synthetic cooling agent. As the landscape of inhaled consumer products continues to evolve, a commitment to rigorous scientific inquiry will be essential to ensure public health and safety.

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